1-Bromo-4-(2-iodoethyl)benzene

Description

Historical Context and Evolution of Halogenated Aromatic Compounds in Organic Synthesis

The introduction of halogen atoms into organic compounds, a process known as halogenation, is a fundamental transformation in synthetic chemistry. wikipedia.org Halogenated aromatic compounds, or aryl halides, have been central to the evolution of organic synthesis since the 19th century. Initially, their development was driven by the need for precursors in the burgeoning dye and pharmaceutical industries. wikipedia.org

Historically, methods for creating these compounds involved direct electrophilic halogenation of aromatic rings using elemental halogens like chlorine and bromine, often with a Lewis acid catalyst. wikipedia.orgwikipedia.org These reactions opened the door to a vast array of substitution chemistry, allowing for the replacement of the halogen with other functional groups.

Over the 20th century, the discovery of transition-metal-catalyzed cross-coupling reactions—such as the Suzuki, Heck, and Sonogashira reactions—revolutionized the use of halogenated aromatics. These reactions enabled the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity, transforming aryl halides from simple intermediates into powerful building blocks for complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ainumberanalytics.com The continuous development of new catalysts and reaction conditions has further expanded the synthetic utility of this class of compounds, making them indispensable tools in modern chemistry. science.gov

Structural Characteristics and Chemical Significance of Dihalogentated Phenylalkanes

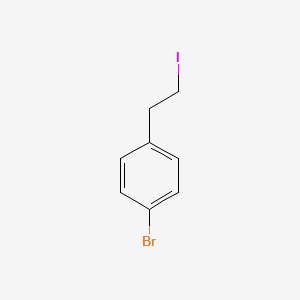

Dihalogenated phenylalkanes, such as 1-Bromo-4-(2-iodoethyl)benzene, possess distinct structural features that dictate their chemical reactivity and significance. The key characteristic of this molecule is the presence of two different halogen atoms attached to different parts of the molecular scaffold: a bromine atom bonded directly to the aromatic ring and an iodine atom attached to the terminal carbon of an ethyl side chain. lookchem.com

This arrangement results in differential reactivity, which is of high value in synthetic chemistry. The carbon-iodine (C-I) bond in the iodoethyl group is significantly weaker and more polarized than the aryl carbon-bromine (C-Br) bond. Consequently, the iodine atom is a better leaving group and is more susceptible to nucleophilic substitution reactions (SN2). In contrast, the bromine atom on the aromatic ring is relatively unreactive towards nucleophilic attack but is well-suited for participating in organometallic reactions, such as metal-halogen exchange or oxidative addition in palladium-catalyzed cross-coupling reactions.

This disparity in reactivity allows for selective, stepwise functionalization of the molecule. A synthetic chemist can target the iodoethyl group for modification while leaving the bromophenyl moiety intact for a subsequent, different type of transformation. This orthogonality makes compounds like this compound valuable bifunctional synthons, enabling the controlled and efficient assembly of complex target structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 85356-68-9 nih.gov |

| Molecular Formula | C₈H₈BrI nih.gov |

| Molecular Weight | 310.96 g/mol nih.gov |

| Boiling Point | 291.9 °C at 760 mmHg lookchem.com |

| Density | 1.977 g/cm³ lookchem.com |

| Physical Form | Solid sigmaaldrich.com |

| Water Solubility | 1.067 mg/L at 25 °C lookchem.com |

| Storage Temperature | 2-8°C, protected from light sigmaaldrich.comglpbio.com |

Research Gaps and Emerging Avenues for this compound Studies

While this compound is utilized as an intermediate in organic synthesis, particularly for producing biologically active molecules, its full synthetic potential remains largely unexplored in dedicated studies. lookchem.com Analysis of its current applications reveals several research gaps and suggests promising directions for future investigations.

Research Gaps:

Limited Mechanistic Studies: There is a lack of detailed mechanistic studies on reactions involving this compound. A deeper understanding of the kinetics and pathways of its selective functionalization could lead to more optimized and efficient synthetic protocols.

Narrow Scope of Reported Reactions: The literature primarily features this compound as a building block for specific targets rather than exploring the breadth of its reactivity. There is an opportunity to investigate its performance in a wider range of modern synthetic transformations.

Underdeveloped Applications in Materials Science: The application of this compound seems concentrated in pharmaceutical intermediate synthesis. lookchem.com Its potential as a monomer or precursor for functional polymers, liquid crystals, or optoelectronic materials, by exploiting its two distinct halogen handles, is an underexplored area.

Emerging Avenues:

Development of Novel Tandem or Cascade Reactions: The dual reactivity of the compound is ideally suited for designing novel one-pot, tandem, or cascade reactions where both the iodoethyl and bromophenyl groups are functionalized sequentially. This could significantly streamline the synthesis of complex molecules.

Application in Photoredox and Electrochemical Synthesis: Modern synthetic methods like photoredox catalysis and electrosynthesis offer new ways to activate chemical bonds. Investigating the behavior of this compound under such conditions could unlock novel reaction pathways and provide greener synthetic alternatives.

Synthesis of Analogs and Derivatives: The synthesis and study of analogs with different halogen combinations (e.g., chloro-iodo, fluoro-bromo) or varied alkyl chain lengths could provide valuable structure-activity relationship data and expand the toolbox of available bifunctional building blocks for chemists. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-bromo-4-iodobenzene (B50087) |

| 1-Bromo-4-(1-bromoethyl)benzene |

| 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene |

| 1-Bromo-4-(2-bromoethyl)naphthalene |

| 1-(2-bromoethyl)-4-fluorobenzene |

| 1-(2-bromoethyl)-4-chlorobenzene |

| 1-(2-chloroethyl)-2-methylbenzene |

| Chlorobenzene |

| Toluene |

| Phenol (B47542) |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-iodoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDBQVCZDFTUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599321 | |

| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85356-68-9 | |

| Record name | 1-Bromo-4-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 2 Iodoethyl Benzene

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of bromine and iodine atoms onto a precursor molecule in distinct steps. These approaches often leverage the differential reactivity of the aromatic ring and the alkyl side chain.

Radical Halogenation Strategies on Substituted Ethylbenzenes

Free-radical halogenation is a key method for introducing a halogen to the alkyl side chain of aromatic compounds. wikipedia.org This type of reaction is typically initiated by UV light or heat and proceeds via a free-radical chain mechanism. wikipedia.orgucalgary.ca For a substrate like 4-bromoethylbenzene, the benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. pearson.comyoutube.com

The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals. ucalgary.ca One of these radicals then abstracts a hydrogen atom from the benzylic carbon of 4-bromoethylbenzene, creating a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the halogen to yield the halogenated product and a new halogen radical, which continues the chain reaction. pearson.com While effective for bromination, direct radical iodination is less common due to the reactivity of iodine.

| Reagent/Condition | Role in Reaction | Outcome |

| N-Bromosuccinimide (NBS) | Source of bromine radicals | Selective bromination at the benzylic position |

| UV light (hν) or Heat (Δ) | Initiator | Promotes homolytic cleavage of the halogen |

| Carbon tetrachloride (CCl₄) | Solvent | Inert solvent for radical reactions |

Electrophilic Aromatic Substitution for Aryl Bromination

Electrophilic aromatic substitution (EAS) is the primary method for introducing a bromine atom directly onto the benzene (B151609) ring. nih.gov In the synthesis of a precursor to 1-bromo-4-(2-iodoethyl)benzene, such as 4-bromoethylbenzene, ethylbenzene (B125841) would be the starting material. The ethyl group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to it. libretexts.org

The reaction typically involves the use of bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, making one bromine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring. Due to steric hindrance from the ethyl group, the major product of this reaction is the para-substituted isomer, 1-bromo-4-ethylbenzene. libretexts.org

| Reagent | Catalyst | Product Regioselectivity |

| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Primarily para-substitution |

| N-Bromosuccinimide (NBS) | Silica (B1680970) gel | Good regioselectivity for para-bromination nih.gov |

| Tetraalkylammonium tribromides | - | Highly para-selective for certain substrates nih.gov |

Regioselective Iodination of Alkyl Chains (e.g., via radical mechanisms)

The introduction of iodine onto the alkyl side chain can be achieved through radical iodination. nih.gov This process shares mechanistic similarities with radical bromination, involving the formation of an iodine radical that abstracts a hydrogen atom from the alkyl chain. rsc.org The resulting carbon radical then reacts with molecular iodine to form the alkyl iodide. mdpi.com

The regioselectivity of this reaction favors the substitution at the carbon atom that forms the most stable radical. ucalgary.ca In the case of a 4-bromoethylbenzene precursor, this would be the benzylic position, leading to the formation of 1-bromo-4-(1-iodoethyl)benzene. To obtain the desired this compound, a different starting material or a multi-step functional group interconversion approach is necessary.

| Initiator | Iodine Source | Key Intermediate |

| Light or Heat | Molecular Iodine (I₂) | Alkyl radical mdpi.com |

| Peroxides | Iodoform (CHI₃) | Alkyl radical |

| AIBN (Azobisisobutyronitrile) | N-Iodosuccinimide (NIS) | Alkyl radical |

Functional Group Interconversion and Derivatization Routes

These synthetic strategies involve the transformation of one functional group into another to arrive at the target molecule. These routes can offer greater control over the final product's structure.

Synthesis via Addition Reactions to Unsaturated Precursors (e.g., anti-Markovnikov addition to 4-bromostyrene (B1200502) or related derivatives)

An alternative route to this compound involves the addition of hydrogen iodide (HI) across the double bond of 4-bromostyrene. The regioselectivity of this addition is crucial. Under standard electrophilic addition conditions, the reaction would follow Markovnikov's rule, where the iodine atom adds to the more substituted carbon, yielding 1-bromo-4-(1-iodoethyl)benzene.

To achieve the desired 2-iodoethyl substitution, an anti-Markovnikov addition is required. libretexts.org This can be accomplished through a free-radical addition mechanism, often initiated by peroxides. libretexts.org In this process, a bromine radical (in the case of HBr addition) or an analogous initiating radical adds to the less substituted carbon of the double bond, leading to the formation of a more stable benzylic radical. libretexts.org This radical then abstracts a hydrogen atom to yield the anti-Markovnikov product. While this is well-established for HBr, the radical addition of HI is less favorable. libretexts.org

| Reagent | Condition | Regioselectivity | Product |

| Hydrogen Iodide (HI) | - | Markovnikov | 1-Bromo-4-(1-iodoethyl)benzene |

| Hydrogen Bromide (HBr) | Peroxides | Anti-Markovnikov libretexts.org | 1-Bromo-4-(2-bromoethyl)benzene (B154583) |

Halogen Exchange Reactions (e.g., Finkelstein reaction for iodide introduction)

The Finkelstein reaction is a classic and efficient method for introducing an iodide ion via an Sₙ2 mechanism. wikipedia.org This reaction involves the treatment of an alkyl chloride or alkyl bromide with an excess of sodium iodide in a solvent like acetone. wikipedia.org The success of the reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, shifting the equilibrium towards the formation of the alkyl iodide. wikipedia.org

For the synthesis of this compound, a suitable precursor would be 1-bromo-4-(2-bromoethyl)benzene or 1-bromo-4-(2-chloroethyl)benzene. The latter can be synthesized from 4-bromophenethyl alcohol. The Finkelstein reaction is particularly effective for primary halides, making it an ideal choice for converting a 2-haloethyl group to a 2-iodoethyl group.

| Substrate | Reagent | Solvent | Driving Force |

| 1-Bromo-4-(2-bromoethyl)benzene | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr wikipedia.org |

| 1-Bromo-4-(2-chloroethyl)benzene | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl wikipedia.org |

| Alkyl Bromide | Potassium Iodide (KI) | Acetone | Precipitation of KBr |

Conversion from Hydroxyl or Other Leaving Groups on the Ethyl Moiety

A prominent and direct route to this compound involves the conversion of the hydroxyl group in 2-(4-bromophenyl)ethanol (B1265510). This transformation is commonly achieved through an Appel-type reaction, which facilitates the conversion of alcohols to alkyl iodides under mild conditions.

In a typical procedure, 2-(4-bromophenyl)ethanol is treated with iodine and triphenylphosphine (B44618) in the presence of a base, such as imidazole (B134444), in an anhydrous solvent like dichloromethane. The reaction proceeds by the in situ formation of an iodophosphonium species, which then activates the hydroxyl group for nucleophilic substitution by the iodide ion. This method has been detailed in several patents, highlighting its utility in preparing key intermediates for more complex molecules. organic-chemistry.orgresearchgate.net

A specific protocol involves dissolving iodine, triphenylphosphine, and a catalytic amount of imidazole in anhydrous dichloromethane. After a brief period of stirring in an ice bath, a solution of p-bromophenethyl alcohol in the same solvent is added. The reaction is then allowed to proceed at room temperature for several hours to afford this compound. organic-chemistry.orgresearchgate.net

| Reagents | Solvent | Conditions | Reference |

| Iodine, Triphenylphosphine, Imidazole | Anhydrous Dichloromethane | Ice bath to room temperature, ~6 hours | organic-chemistry.orgresearchgate.net |

Another potential strategy involves the conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate. Subsequent treatment with an iodide salt, like sodium iodide, in a suitable solvent (e.g., acetone) would then yield the desired product via a Finkelstein reaction. This SN2 displacement is a classic method for the formation of alkyl iodides.

Organometallic Chemistry in this compound Synthesis

Organometallic reagents offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of this compound, while not extensively documented, can be envisioned through several plausible pathways.

Utilization of Grignard Reagents and Their Derivatives

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are potent nucleophiles. A conceivable approach to this compound could involve the reaction of a Grignard reagent derived from a 4-bromobenzyl halide with a suitable two-carbon electrophile containing an iodine atom. For instance, reacting 4-bromobenzylmagnesium bromide with an iodoethylating agent could potentially form the desired carbon-carbon bond. However, the reactivity of such reagents would need to be carefully controlled to avoid side reactions.

Alternatively, a Grignard reagent could be prepared from a precursor that already contains the ethyl moiety. For example, if 1-bromo-4-(2-bromoethyl)benzene were available, the selective formation of a Grignard reagent at the ethyl bromide position followed by reaction with an iodine source could be a viable, albeit challenging, route.

Aryl-Lithium and Alkyl-Lithium Intermediates in Directed Syntheses

Aryl-lithium species, typically generated through halogen-lithium exchange or direct lithiation of an aromatic ring, are highly reactive intermediates. In the context of synthesizing this compound, one could envision the lithiation of 1,4-dibromobenzene. Careful control of stoichiometry and temperature could favor the formation of 4-bromophenyllithium. Subsequent reaction of this aryl-lithium intermediate with a suitable two-carbon electrophile, such as 1-bromo-2-iodoethane (B1265497) or a protected equivalent, could introduce the 2-iodoethyl group.

Directed ortho-lithiation is another powerful technique where a directing group on the aromatic ring guides the deprotonation to an adjacent position. While not directly applicable to the para-substitution pattern of this compound, this methodology highlights the versatility of aryl-lithium intermediates in the regioselective synthesis of substituted aromatics.

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods, particularly those employing transition metals, to achieve efficient and selective transformations.

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Benzenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies for the formation of carbon-carbon bonds. While direct synthesis of this compound via these methods is not prominently reported, they offer potential routes starting from appropriately functionalized precursors.

For instance, a Suzuki coupling could be employed to link a 4-bromophenylboronic acid with a vinyl halide, followed by hydroiodination of the resulting styrene (B11656) derivative. Alternatively, a Heck reaction between 1-bromo-4-iodobenzene (B50087) and ethylene, followed by a selective functional group transformation, could be a plausible, multi-step approach.

The Sonogashira coupling, which couples terminal alkynes with aryl halides, could also be considered. Coupling of 1-bromo-4-iodobenzene with a protected acetylene, followed by deprotection and subsequent reduction and iodination of the alkyne, represents a potential, albeit lengthy, synthetic pathway. The differential reactivity of the C-I and C-Br bonds in 1-bromo-4-iodobenzene could allow for selective coupling at the more reactive iodide position.

Other Transition Metal-Catalyzed Methods

Beyond palladium, other transition metals can catalyze a variety of transformations relevant to the synthesis of this compound. For example, copper-catalyzed reactions are known to facilitate the formation of carbon-heteroatom bonds. A copper-catalyzed cross-coupling reaction between a 4-bromophenethyl derivative and an iodine source could be a conceivable strategy. Furthermore, transition metal-catalyzed hydrohalogenation or dihalogenation of a suitable 4-bromostyrene precursor could also be explored to introduce the iodoethyl functionality. The development of new catalytic systems continues to expand the toolbox for organic chemists, potentially offering more direct and efficient routes to compounds like this compound in the future.

Advanced Synthetic Techniques and Reaction Condition Optimization

In the synthesis of complex organohalides such as this compound, modern synthetic methodologies focus on improving efficiency, selectivity, and environmental sustainability. Advanced techniques involving specialized catalysis and activation methods, alongside rigorous control of reaction parameters, are instrumental in achieving high yields and purity while minimizing waste. These approaches address common challenges in multistep syntheses, including slow reaction rates, the formation of undesirable byproducts, and the harsh conditions required by traditional methods.

Phase-Transfer Catalysis in the Synthesis of Related Organohalides

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. ijirset.com This methodology is particularly relevant for nucleophilic substitution reactions, such as the Finkelstein reaction, where an alkyl bromide or chloride is converted to an alkyl iodide using an alkali metal iodide. byjus.com The synthesis of this compound from a precursor like 1-bromo-4-(2-bromoethyl)benzene would involve precisely this type of halide exchange.

The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a nucleophile (e.g., iodide anion) from the aqueous/solid phase into the organic phase where the substrate is dissolved. ijirset.comcrdeepjournal.org This transfer overcomes the mutual insolubility of the reactants, leading to a significant acceleration of the reaction rate. ijirset.com The benefits of using PTC are numerous: it often allows for the use of milder reaction conditions, reduces reaction times, increases yields, and can eliminate the need for expensive and hazardous anhydrous polar aprotic solvents. ijirset.comcrdeepjournal.org By facilitating the use of water or biphasic systems, PTC aligns with the principles of green chemistry. ijirset.com

Commercially important phase-transfer catalysts include salts like benzyltriethylammonium chloride and various tetra-alkylammonium and phosphonium halides. ijirset.com The efficiency of the catalyst can depend on its structure, particularly the lipophilicity of the alkyl groups, which influences its ability to partition between the phases. acsgcipr.org

A study on the nucleophilic substitution of 4-tert-butylbenzyl bromide with potassium iodide provides a relevant model for the synthesis of related organohalides. The reaction was investigated in different media, including a biphasic system with a phase-transfer catalyst and a microemulsion system. The results demonstrated that combining the microemulsion medium with a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, yielded the highest reaction rate, showcasing a synergistic effect. nih.gov

| Reaction System | Phase-Transfer Catalyst (PTC) | Relative Reaction Rate |

|---|---|---|

| Two-Phase (Chlorinated Hydrocarbon/Water) | None | Extremely Sluggish |

| Microemulsion | None | Moderate |

| Two-Phase (Chlorinated Hydrocarbon/Water) | Tetrabutylammonium Hydrogen Sulfate | High |

| Microemulsion | Tetrabutylammonium Hydrogen Sulfate | Highest |

Sonochemical and Photochemical Activation in Halogenation Reactions

Alternative energy sources like ultrasound (sonochemistry) and light (photochemistry) provide powerful methods for activating chemical reactions, often leading to unique reactivity and improved process efficiency.

Sonochemical activation utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation in a liquid medium: the formation, growth, and violent collapse of microscopic bubbles. jocpr.com This collapse generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. jocpr.com Sonochemistry is particularly effective for heterogeneous reactions involving solids and liquids, as the shockwaves produced by cavitation can clean and activate solid surfaces, increasing the effective surface area for reaction. jocpr.com In the context of synthesizing organohalides, ultrasound has been successfully applied to promote various reactions, including S-alkylation with alkyl bromides and iodides, often resulting in high to excellent yields at room temperature. ksu.edu.sa This technique can enhance the efficiency of nucleophilic substitutions, such as the Finkelstein reaction, by improving mass transfer and activating the reactants without the need for high bulk temperatures. nih.gov

Photochemical activation employs light energy to initiate chemical transformations. In halogenation reactions, this typically involves the use of UV light to induce the homolytic cleavage of a halogen molecule (e.g., Br₂) into highly reactive halogen radicals. wikipedia.org This initiates a free-radical chain reaction, which is a classic method for halogenating the alkyl side chains of aromatic compounds. wikipedia.org The selectivity of these reactions can be high for benzylic positions due to the resonance stabilization of the resulting benzylic radical. wikipedia.org More recently, visible light-mediated photoredox catalysis has emerged as a greener and more controlled alternative, allowing for a wide range of halogenation reactions under milder conditions. rsc.org These methods can generate halogen radicals from sources like hydrohalic acids (e.g., HBr) or other halogen donors through reaction with an excited photocatalyst. rsc.orgnih.gov This approach offers precise control and broad functional group tolerance, making it a valuable tool for the selective functionalization of complex molecules. nih.gov

| Activation Method | Principle | Typical Application in Organohalide Synthesis | Advantages |

|---|---|---|---|

| Sonochemistry (Ultrasound) | Acoustic cavitation creates localized high-energy microenvironments. jocpr.com | Accelerating heterogeneous SN2 reactions (e.g., Finkelstein reaction). ksu.edu.sanih.gov | Increased reaction rates, high yields, mild bulk conditions. nih.gov |

| Photochemistry (UV or Visible Light) | Light energy initiates reactions by forming radicals or exciting catalysts. wikipedia.orgrsc.org | Free-radical halogenation of alkyl side-chains on aromatic rings. wikipedia.org | High selectivity for benzylic positions, mild reaction conditions with visible light catalysis. wikipedia.orgrsc.org |

Control of Stoichiometry and Reaction Time to Minimize Byproduct Formation

The precise control of experimental parameters, particularly reactant stoichiometry and reaction time, is fundamental to optimizing any chemical synthesis. In the preparation of this compound, these factors are critical for maximizing the yield of the desired product while minimizing the formation of impurities.

In equilibrium-driven processes like the Finkelstein reaction, stoichiometry plays a decisive role. The conversion of an alkyl bromide to an alkyl iodide is reversible, but the reaction can be driven to completion by applying Le Châtelier's principle. wikipedia.org This is practically achieved by using a large excess of the iodide salt (e.g., sodium iodide). organic-chemistry.org Furthermore, the choice of solvent is crucial; using a solvent like acetone, in which sodium iodide is soluble but the resulting sodium bromide is not, causes the byproduct to precipitate, effectively removing it from the reaction equilibrium and driving the formation of the alkyl iodide product. byjus.com

Careful control over reaction time is equally important. Insufficient reaction time leads to incomplete conversion of the starting material, complicating purification. Conversely, excessively long reaction times, especially at elevated temperatures, can promote side reactions. These may include elimination reactions, which would form 1-bromo-4-vinylbenzene, or reactions with trace impurities. In syntheses involving multiple reactive sites, precise timing is essential to prevent undesired secondary reactions, such as the over-halogenation of a substrate. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the reaction to be quenched at the optimal point of conversion, thereby maximizing the purity and isolated yield of the target compound.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 2 Iodoethyl Benzene

Nucleophilic Substitution Reactions

The structure of 1-bromo-4-(2-iodoethyl)benzene features two distinct halogenated sites: an aryl bromide and a primary alkyl iodide. This structural arrangement leads to different reactivities towards nucleophiles, governed by the nature of the carbon-halogen bond and the reaction mechanism involved.

Reactivity at the Aryl Bromide Moiety (e.g., SNAr pathways)

Nucleophilic substitution on an aryl halide, such as the bromobenzene (B47551) moiety in this compound, is generally difficult. The carbon of the benzene (B151609) ring is sp² hybridized, and the C-Br bond is stronger than a typical alkyl-halogen bond. Direct displacement via SN1 or SN2 mechanisms is not feasible for aryl halides. libretexts.org

However, substitution can occur through a mechanism known as Nucleophilic Aromatic Substitution (SNAr). This pathway involves two main steps:

Addition Step: A potent nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination Step: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer complex. libretexts.orgyoutube.commasterorganicchemistry.com In the case of this compound, the ring is not activated by strong electron-withdrawing groups; the iodoethyl group is weakly activating. Consequently, SNAr reactions at the aryl bromide position would require very harsh conditions, such as high temperatures and pressures, or the use of extremely strong nucleophiles. libretexts.org

Reactivity at the Alkyl Iodide Moiety (e.g., SN1/SN2 pathways)

The 2-iodoethyl group contains a primary alkyl iodide, which is highly susceptible to nucleophilic substitution. Iodide is an excellent leaving group, making this site particularly reactive. The reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions. brainly.com

SN2 Pathway: The bimolecular SN2 mechanism is generally favored for primary alkyl halides. youtube.com This reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemical configuration if the carbon were chiral. youtube.compearson.comyoutube.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.comyoutube.com For example, reacting this compound with sodium cyanide would likely proceed via an SN2 mechanism to replace the iodine with a cyano group. pearson.com

SN1 Pathway: The unimolecular SN1 mechanism involves a two-step process: the slow, rate-determining step is the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. brainly.comyoutube.com While primary carbocations are typically unstable, the carbocation formed from the 2-iodoethyl group is adjacent to a benzene ring, which can offer some stabilization. SN1 reactions are favored by weak nucleophiles and polar protic solvents, like water or alcohols, which can stabilize the carbocation intermediate. youtube.com However, for a primary alkyl halide, the SN1 pathway is generally less common than the SN2 pathway unless rearrangements can form a more stable carbocation. youtube.com

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) brainly.com | One-step (concerted) youtube.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] youtube.com |

| Favored by | Weak nucleophiles, polar protic solvents youtube.com | Strong nucleophiles, polar aprotic solvents youtube.com |

| Stereochemistry | Racemization (or partial racemization) pearson.com | Inversion of configuration pearson.comyoutube.com |

| Substrate | Favored by tertiary > secondary alkyl halides | Favored by primary > secondary alkyl halides youtube.com |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The reactivity and orientation of substitution on the benzene ring of this compound are influenced by the two existing substituents: the bromo group and the 2-iodoethyl group.

Bromo Group: Halogens are deactivating yet ortho, para-directing. They withdraw electron density from the ring inductively, making the ring less reactive than benzene. However, they can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. msu.edu

Alkyl Group (2-iodoethyl): Alkyl groups are weakly activating and are also ortho, para-directors. They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. msu.edu

When both groups are present, their directing effects must be considered together. Both the bromo and the alkyl groups direct incoming electrophiles to the positions ortho and para to themselves. The position para to the bromo group is already occupied by the alkyl chain, and vice versa. Therefore, substitution will occur at the positions ortho to either the bromo or the alkyl group. The activating effect of the alkyl group and the deactivating effect of the bromo group will compete, but the positions ortho to the alkyl group are generally favored. Steric hindrance from the somewhat bulky 2-iodoethyl group might slightly disfavor substitution at its adjacent ortho positions compared to the positions ortho to the smaller bromine atom. youtube.com

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -Br | Deactivating | Ortho, Para msu.edu |

| -CH₂CH₂I | Weakly Activating | Ortho, Para msu.edu |

Elimination Reactions to Form Unsaturated Linkages

The 2-iodoethyl side chain of this compound can undergo elimination reactions to form an unsaturated linkage, yielding 4-bromostyrene (B1200502). This reaction involves the removal of a hydrogen atom from the carbon adjacent to the ring (the alpha-carbon) and the iodide from the terminal carbon (the beta-carbon). Like substitution, elimination can proceed through E1 or E2 mechanisms.

E2 Reaction: This bimolecular elimination is a single-step, concerted process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). brainly.com The base removes a proton, and the leaving group departs simultaneously to form a double bond.

E1 Reaction: This unimolecular elimination proceeds through a carbocation intermediate, similar to the SN1 reaction, and is often in competition with it. It is favored by heat and polar protic solvents.

The formation of 4-bromostyrene from this precursor is a valuable synthetic route, as the resulting vinyl group can participate in polymerization and other addition reactions.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

The aryl bromide portion of the molecule is well-suited for the formation of organometallic reagents. The differential reactivity of the C-Br versus the C-I bond is again important, as organometallic formation typically occurs more readily with aryl and alkyl bromides or iodides. adichemistry.comlibretexts.org

Grignard Reagents

Reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) leads to the formation of a Grignard reagent. adichemistry.com This involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.comlibretexts.org

The resulting organometallic compound, 4-(2-iodoethyl)phenylmagnesium bromide, is a powerful synthetic intermediate. The carbon atom bonded to magnesium is highly nucleophilic and also a strong base. mnstate.edu Grignard reagents readily react with a wide range of electrophiles, most notably carbonyl compounds. For example, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after acidic workup. libretexts.orgwisc.edu Reaction with carbon dioxide produces a carboxylic acid. wisc.edu Strict anhydrous conditions are essential during the preparation and use of Grignard reagents, as they react readily with protic sources like water. libretexts.orglibretexts.org

Organolithium Reagents

Organolithium reagents can be formed either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange with a pre-existing organolithium compound like n-butyllithium (n-BuLi). libretexts.orgwikipedia.org The lithium-halogen exchange is particularly efficient and rapid for aryl bromides. wikipedia.org

The product, 4-(2-iodoethyl)phenyllithium, is an extremely reactive species. The C-Li bond is highly polarized, making the carbon atom a potent nucleophile and a very strong base. libretexts.orgwikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. adichemistry.com They participate in similar reactions, such as additions to carbonyls and ring-opening of epoxides, but often with greater reactivity and sometimes different selectivity. fishersci.frslideshare.net Their high basicity also allows them to be used for deprotonation of weakly acidic C-H bonds. libretexts.org

| Feature | Grignard Reagent | Organolithium Reagent |

|---|---|---|

| Formation | Reaction with Mg metal in ether adichemistry.com | Reaction with Li metal or R-Li (halogen exchange) libretexts.orgwikipedia.org |

| Reactivity | Strong nucleophile and base mnstate.edu | Very strong nucleophile and base (generally stronger than Grignard) adichemistry.comwikipedia.org |

| Key Reactions | Addition to carbonyls, CO₂, epoxides libretexts.orgwisc.edu | Addition to carbonyls, deprotonation, epoxide opening libretexts.orgfishersci.fr |

| Required Conditions | Strictly anhydrous ether solvent adichemistry.comlibretexts.org | Strictly anhydrous hydrocarbon or ether solvent libretexts.org |

Metal-Catalyzed Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgmdpi.comresearchgate.net For this compound, the primary sites for these reactions are the sp²-hybridized carbon of the aryl bromide and the sp³-hybridized carbon of the alkyl iodide. The chemoselectivity of these reactions—whether the reaction occurs at the C(sp²)-Br bond or the C(sp³)-I bond—is highly dependent on the choice of catalyst (typically palladium or nickel), ligands, and reaction conditions.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org In the case of this compound, the aryl bromide moiety is the expected site of reaction under standard Suzuki-Miyaura conditions.

The generally accepted mechanism involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl C-Br bond to form a Pd(II) intermediate. libretexts.orgyonedalabs.com

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

The relative reactivity of halides in Suzuki reactions is typically I > Br > OTf >> Cl. libretexts.orgwikipedia.org Although the molecule contains an iodo group, it is an alkyl iodide. Standard Suzuki conditions are generally more effective for aryl, vinyl, or allyl halides, making the C(sp²)-Br bond the more probable reaction site over the C(sp³)-I bond. yonedalabs.comnih.gov This chemoselectivity allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the benzene ring while preserving the iodoethyl side chain for subsequent transformations.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Reaction medium |

Heck and Sonogashira Coupling Reactions

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, the aryl bromide is the reactive partner, allowing for the formation of stilbene-like structures. The reaction typically proceeds through a catalytic cycle of oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Sonogashira coupling reaction creates a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction would selectively occur at the C-Br bond of this compound. The relative reactivity of aryl halides in Sonogashira coupling follows the order I > OTf > Br >> Cl, making selective reaction at an aryl iodide possible in the presence of an aryl bromide. wikipedia.orglibretexts.org However, given that the substrate contains an aryl bromide and an alkyl iodide, the reaction is expected to proceed selectively at the aryl bromide position under standard conditions.

Other Palladium- and Nickel-Catalyzed Reactions

Beyond the Suzuki, Heck, and Sonogashira reactions, the two distinct halide moieties in this compound allow for other selective transformations.

Palladium-Catalyzed Reactions: Other palladium-catalyzed cross-coupling reactions, such as Stille (organotin reagents), Negishi (organozinc reagents), and Hiyama (organosilicon reagents) couplings, would also be expected to react preferentially at the aryl C-Br bond. nobelprize.orglibretexts.orglibretexts.org The established reactivity patterns for these reactions favor sp²-hybridized carbon-halogen bonds over sp³-hybridized ones under typical conditions.

Nickel-Catalyzed Reactions: Nickel catalysts offer complementary reactivity to palladium and are particularly effective in coupling reactions involving alkyl halides. nih.gov While palladium catalysis favors the aryl bromide, nickel-catalyzed cross-electrophile coupling could potentially activate the alkyl iodide. For instance, studies on bromo(iodo)arenes have shown that nickel catalysts can achieve C(sp²)-I selective coupling with alkyl bromides. nih.gov This suggests that with the appropriate nickel catalyst system, it might be possible to achieve selective coupling at the iodoethyl group, leaving the aryl bromide intact for a subsequent palladium-catalyzed reaction. Nickel catalysts are also known to facilitate the Finkelstein reaction, converting aryl bromides to aryl iodides, which could be a potential side reaction depending on the conditions. researchgate.net

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of this compound, primarily by targeting the weaker carbon-iodine bond. libretexts.org The bond dissociation energy (BDE) of a typical alkyl C-I bond is significantly lower than that of an aryl C-Br bond, making the iodoethyl group more susceptible to homolytic cleavage.

Under radical conditions, typically initiated by light or a radical initiator like AIBN, the C-I bond can be selectively cleaved to form a primary alkyl radical. ucr.edu This intermediate can then participate in a variety of transformations:

Reduction (Dehalogenation) : In the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH), the alkyl radical can be quenched to replace the iodine atom with hydrogen. libretexts.org

Carbon-Carbon Bond Formation : The generated radical can add to alkenes or alkynes, forming a new C-C bond in a radical chain process. libretexts.org

Cyclization : If a suitable radical acceptor is present elsewhere in the molecule (introduced via a prior coupling reaction at the bromide site, for example), intramolecular cyclization can occur.

The aryl bromide is generally stable under these conditions, allowing for a two-step synthetic sequence where a radical reaction at the iodoethyl group is followed by a metal-catalyzed coupling at the aryl bromide site.

Quantitative Study of Solvent Effects on Reaction Kinetics

Solvent choice can profoundly influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orgchemrxiv.orgmdpi.comkoreascience.kr The effect of solvent on the reactivity of the iodoethyl group in this compound can be understood by examining studies on analogous compounds, such as (2-haloethyl)benzenes.

A quantitative study on the Menshutkin reaction—the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt—provides insight into the solvent effects on the reactivity of the haloethyl side chain. nih.govacs.orgsemanticscholar.org The reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and (2-haloethyl)benzenes shows a significant dependence on the solvent's polarity.

Table 2: Second-Order Rate Constants (k₂) for the Reaction of DABCO with (2-Haloethyl)benzenes at 54.5 °C Data derived from studies on analogous (2-haloethyl)benzene compounds.

| Solvent | Dielectric Constant (ε) | k₂ (M⁻¹s⁻¹) for (2-bromoethyl)benzene | k₂ (M⁻¹s⁻¹) for (2-iodoethyl)benzene |

| Benzene | 2.28 | 1.15 x 10⁻⁵ | 3.84 x 10⁻⁵ |

| Acetone | 20.7 | 1.55 x 10⁻⁴ | 5.48 x 10⁻⁴ |

| Methanol | 32.7 | 1.62 x 10⁻⁴ | 5.37 x 10⁻⁴ |

| Acetonitrile (B52724) | 37.5 | 4.31 x 10⁻⁴ | 1.51 x 10⁻³ |

| Nitromethane | 35.9 | 7.95 x 10⁻⁴ | 2.75 x 10⁻³ |

Source: Data extrapolated from related studies on (2-haloethyl)benzene reactivity. acs.org

The data shows two clear trends:

Leaving Group Ability : The rate of reaction is consistently faster for the iodo-substituted compound compared to the bromo-substituted one, confirming that iodide is a better leaving group in this Sₙ2-type reaction.

Solvent Polarity : The reaction rate increases significantly as the dielectric constant of the solvent increases. This is because the Menshutkin reaction proceeds from neutral reactants to a charged transition state and ultimately charged products. iupac.org Polar solvents are better able to stabilize the charge separation in the transition state, thus lowering the activation energy and accelerating the reaction. wikipedia.org

Computational and Theoretical Mechanistic Studies

Computational and theoretical chemistry provides valuable insights into the mechanisms, transition states, and selectivity of reactions involving complex molecules like this compound. scispace.com While specific studies on this exact molecule are not prevalent, mechanistic investigations of related systems can illuminate its expected behavior.

Metal-Catalyzed Reactions : Density Functional Theory (DFT) calculations on nickel-catalyzed cross-coupling reactions involving alkyl halides have elucidated the key steps of halide abstraction. nih.gov For a substrate like this compound, computational models could predict the relative energy barriers for oxidative addition of a Ni(I) or Pd(0) catalyst into the C(sp²)-Br bond versus the C(sp³)-I bond. Such studies can help rationalize the observed chemoselectivity and guide the design of new catalysts to favor one site over the other. DFT calculations have been used to show that for bromo(iodo)arenes, the oxidative addition of a Ni(I)-alkyl complex to the C(sp²)-I bond is kinetically and thermodynamically favored over addition to the C(sp²)-Br bond, explaining the high selectivity observed in certain nickel-catalyzed reactions. nih.gov

Solvent Effects : Theoretical models, such as the Polarizable Continuum Model (PCM), can be combined with quantum mechanical calculations to study the influence of solvents on reaction kinetics. nih.govresearchgate.net For reactions like the Menshutkin reaction involving the iodoethyl group, computational studies can model the solvation energies of the reactants and the transition state in various solvents. These calculations can reproduce the experimental trend of increased reaction rates in more polar solvents by showing a greater stabilization of the charged transition state relative to the neutral reactants. nih.gov

Transition State Analysis and Energy Profiles

The reactivity of this compound in a chemical reaction is governed by the energy of the transition state, which is the highest point on the reaction's energy profile. The structure of the transition state determines the reaction pathway and its rate. For this compound, the nature of the reaction (e.g., electrophilic aromatic substitution, nucleophilic substitution at the ethyl side chain) will dictate the geometry and energy of the transition state.

In a hypothetical electrophilic aromatic substitution reaction, the electrophile can attack the benzene ring at positions ortho or meta to the bromo and iodoethyl groups. The relative energies of the transition states for these attacks determine the product distribution. The stability of the resulting carbocation intermediate (arenium ion) is a key factor. The substituent groups play a crucial role in stabilizing or destabilizing this intermediate through inductive and resonance effects.

Table 1: Hypothetical Relative Energies of Transition States for Electrophilic Aromatic Substitution on this compound

| Position of Electrophilic Attack | Relative Transition State Energy (kcal/mol) | Major Contributing Factors |

| Ortho to Bromo group | Higher | Inductive withdrawal by bromine; steric hindrance. |

| Meta to Bromo group | Lower | Avoidance of direct positive charge on the carbon bearing the electron-withdrawing bromo group. |

| Ortho to Iodoethyl group | Higher | Steric hindrance from the ethyl group. |

| Meta to Iodoethyl group | Lower | Inductive effect of the alkyl group is weaker than the bromo group's effect. |

Note: This table presents hypothetical data based on general principles of substituent effects. Actual values would require specific experimental or computational studies.

The energy profile for a reaction involving this compound would show the energy of the system as it progresses from reactants to products. The highest peak on this profile corresponds to the transition state. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

Substituent Effects on Reaction Selectivity and Rate

The two substituents on the benzene ring, the bromo group and the 2-iodoethyl group, exert significant influence on the reactivity of the aromatic ring and the side chain.

The Bromo Group:

Inductive Effect: Bromine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. lumenlearning.com

Resonance Effect: Bromine has lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R effect). This effect tends to activate the ring, particularly at the ortho and para positions. lumenlearning.com

The 2-Iodoethyl Group:

Inductive Effect: The ethyl group is an alkyl group and is generally considered to be weakly electron-donating through an inductive effect (+I effect). This would slightly activate the benzene ring. The iodine atom at the beta-position of the ethyl group has an electron-withdrawing inductive effect, which would counteract the donating effect of the alkyl chain.

Steric Effects: The 2-iodoethyl group is relatively bulky. This steric hindrance can influence the regioselectivity of reactions, particularly disfavoring substitution at the ortho position.

Combined Effects on Selectivity and Rate:

Selectivity in Electrophilic Aromatic Substitution: The bromo group is an ortho, para-director. libretexts.org The 2-iodoethyl group is also an ortho, para-director due to the alkyl chain. When two directing groups are present on a benzene ring, their directing effects can either reinforce or oppose each other. In this case, both groups direct to the same positions relative to themselves. The position of substitution will be a result of the combined directing influences and steric factors. Given that the para position to the bromo group is occupied by the iodoethyl group, the likely positions for electrophilic attack would be ortho to the bromo group and ortho to the iodoethyl group. However, steric hindrance from the iodoethyl group might favor substitution at the positions ortho to the bromo group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ | 1,2-Dibromo-4-(2-iodoethyl)benzene and 1,3-Dibromo-4-(2-iodoethyl)benzene | The bromo group directs ortho and para. The para position is blocked. The iodoethyl group also directs ortho and para. Steric hindrance may influence the ratio of ortho products. |

| HNO₃/H₂SO₄ | 1-Bromo-4-(2-iodoethyl)-2-nitrobenzene and 1-Bromo-4-(2-iodoethyl)-3-nitrobenzene | Similar directing effects as in bromination. |

Note: This table provides predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is necessary to confirm these predictions.

Derivatization Strategies and Functional Group Transformations of 1 Bromo 4 2 Iodoethyl Benzene

Introduction of Oxygen-Containing Functional Groups (e.g., hydroxylation, etherification)

The primary alkyl iodide of 1-bromo-4-(2-iodoethyl)benzene is an ideal site for introducing oxygen-containing functional groups via SN2 reactions.

Etherification: The most common method for forming an ether from this substrate is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the displacement of the iodide by an alkoxide or phenoxide ion. The reaction is typically carried out by treating this compound with a sodium or potassium salt of an alcohol or phenol (B47542) in a suitable polar aprotic solvent. masterorganicchemistry.comyoutube.comkhanacademy.org

Reaction Scheme: Br-C₆H₄-CH₂CH₂-I + RO⁻Na⁺ → Br-C₆H₄-CH₂CH₂-OR + NaI

This method is highly versatile, allowing for the synthesis of a wide array of ethers.

| Reactant (RO⁻Na⁺) | Product |

| Sodium methoxide (B1231860) (CH₃ONa) | 1-Bromo-4-(2-methoxyethyl)benzene |

| Sodium ethoxide (C₂H₅ONa) | 1-Bromo-4-(2-ethoxyethyl)benzene |

| Sodium phenoxide (C₆H₅ONa) | 1-Bromo-4-(2-phenoxyethyl)benzene |

Hydroxylation: The introduction of a hydroxyl group to form 2-(4-bromophenyl)ethanol (B1265510) can be achieved by reacting this compound with hydroxide (B78521) ions (e.g., from NaOH or KOH) in an aqueous solvent mixture. However, care must be taken to control the reaction conditions to minimize the competing elimination (E2) reaction, which would yield 4-bromostyrene (B1200502). A milder approach involves using a carboxylate salt, such as sodium acetate, followed by hydrolysis of the resulting ester.

Two-step Hydroxylation:

Br-C₆H₄-CH₂CH₂-I + CH₃COO⁻Na⁺ → Br-C₆H₄-CH₂CH₂-OCOCH₃ + NaI

Br-C₆H₄-CH₂CH₂-OCOCH₃ + NaOH/H₂O → Br-C₆H₄-CH₂CH₂-OH + CH₃COONa

Introduction of Nitrogen-Containing Functional Groups (e.g., amination, nitrile formation)

Similar to oxygen nucleophiles, nitrogen-containing functional groups can be readily introduced at the ethyl side chain.

Amination: Direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding substituted amines. This SN2 reaction typically results in the formation of 2-(4-bromophenyl)ethanamine derivatives. To avoid over-alkylation, a large excess of the amine is often used.

Reaction Scheme: Br-C₆H₄-CH₂CH₂-I + 2 RNH₂ → Br-C₆H₄-CH₂CH₂-NHR + RNH₃⁺I⁻

Nitrile Formation: The cyano group, a versatile precursor for amines, carboxylic acids, and other functional groups, can be introduced by treating this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. organic-chemistry.org This is a classic SN2 reaction known as the Kolbe nitrile synthesis.

Reaction Scheme: Br-C₆H₄-CH₂CH₂-I + NaCN → Br-C₆H₄-CH₂CH₂-CN + NaI

The product, 3-(4-bromophenyl)propanenitrile, can be further elaborated, for example, by reduction to the corresponding amine or hydrolysis to the carboxylic acid.

Regiospecific Introduction of Carbon-Carbon Bonds

This compound offers two distinct sites for the formation of new carbon-carbon bonds. The aryl bromide is ideal for palladium-catalyzed cross-coupling reactions, while the alkyl iodide can react with certain organometallic reagents.

Cross-Coupling Reactions at the Aryl Bromide: The aryl bromide moiety is a prime substrate for a variety of powerful C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups at the 4-position of the benzene (B151609) ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for synthesizing aryl-alkyne structures.

Heck Coupling: This reaction forms a bond between the aryl bromide and an alkene in the presence of a palladium catalyst and a base.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-alkyne |

| Heck | Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

Reactions at the Alkyl Iodide: The iodoethyl group can react with organocuprates (Gilman reagents) or undergo Wurtz-type coupling, although these methods are generally less versatile than cross-coupling at the aromatic ring. Formation of a Grignard reagent at the alkyl iodide position is challenging due to the high reactivity of primary alkyl iodides, which can lead to side reactions.

Strategies for Sequential and Orthogonal Derivatization

The true synthetic power of this compound is realized through sequential reactions that exploit the orthogonal reactivity of its two halogenated sites. This allows for the stepwise construction of complex molecules with precise control over the introduction of different functional groups.

An exemplary two-step derivatization could proceed as follows:

Step 1 (SN2 Reaction): First, a nucleophile (e.g., an alkoxide, cyanide, or amine) is used to displace the iodide on the ethyl side chain. The aryl bromide remains unaffected under these conditions.

Example: Br-C₆H₄-CH₂CH₂-I + NaCN → Br-C₆H₄-CH₂CH₂-CN

Step 2 (Cross-Coupling): The product from the first step, which still contains the aryl bromide, is then subjected to a palladium-catalyzed cross-coupling reaction.

Example: Br-C₆H₄-CH₂CH₂-CN + PhB(OH)₂ --(Pd catalyst)--> Ph-C₆H₄-CH₂CH₂-CN

This sequential approach allows for the independent modification of both the aromatic core and the side chain, making this compound a valuable intermediate in medicinal chemistry and materials science. The complementary reactivity of the two C-X bonds enables a modular approach to synthesis. acs.orgacs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Bromo 4 2 Iodoethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-Bromo-4-(2-iodoethyl)benzene in solution. It provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two sets of doublets. The two protons ortho to the bromine atom (H-2, H-6) are chemically equivalent, as are the two protons ortho to the iodoethyl group (H-3, H-5). The ethyl bridge protons typically appear as two triplets, resulting from spin-spin coupling with each other. The methylene (B1212753) group adjacent to the iodine atom (-CH₂I) is expected to be more deshielded (shifted further downfield) compared to the methylene group attached to the aromatic ring (-ArCH₂-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated: four for the aromatic carbons and two for the aliphatic carbons of the ethyl chain. The carbon atom bonded to bromine (C-1) and the carbon bonded to the iodoethyl group (C-4) can be distinguished from the other aromatic carbons (C-2, C-6 and C-3, C-5) and from each other. The chemical shifts of the ethyl carbons (C-7, C-8) confirm the aliphatic portion of the structure.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) can be used to confirm the coupling between the adjacent methylene protons of the ethyl group, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively. This allows for unambiguous assignment of all ¹H and ¹³C signals, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2, H-6 | ~7.45 (d) | - |

| H-3, H-5 | ~7.10 (d) | - |

| H-7 (-ArCH₂-) | ~3.20 (t) | - |

| H-8 (-CH₂I) | ~3.40 (t) | - |

| C-1 (-CBr) | - | ~121 |

| C-2, C-6 | - | ~132 |

| C-3, C-5 | - | ~130 |

| C-4 (-CCH₂) | - | ~139 |

| C-7 (-ArCH₂) | - | ~39 |

| C-8 (-CH₂I) | - | ~5 |

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS/MS for structural confirmation)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, leading to the formation of a molecular ion ([M]⁺•). A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one at m/z 310 (for the ⁷⁹Br isotope) and another at m/z 312 (for the ⁸¹Br isotope), which is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include:

Loss of an iodine radical (•I): This is often a favorable cleavage, resulting in a prominent fragment ion at m/z 183/185.

Benzylic cleavage: Cleavage of the C-C bond between the two ethyl carbons can lead to the formation of a bromobenzyl radical and a CH₂I⁺ fragment or a stable bromotropylium cation at m/z 169/171 after rearrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. longdom.org By measuring the mass to four or five decimal places, the exact formula (C₈H₈⁷⁹BrI) can be confirmed, distinguishing it from any other combination of atoms that might have the same nominal mass. longdom.org

GC-MS/MS: Gas Chromatography-Mass Spectrometry/Mass Spectrometry is used for both separation and highly specific detection. The compound is first separated from a mixture by GC, then the selected molecular ion (e.g., m/z 310) is isolated and fragmented again to produce a secondary mass spectrum. This process enhances selectivity and is crucial for identifying the compound in complex matrices.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z (⁷⁹Br/⁸¹Br) | Identity | Fragmentation Pathway |

| 310/312 | [C₈H₈BrI]⁺• (M⁺•) | Molecular Ion |

| 183/185 | [C₈H₈Br]⁺ | Loss of •I |

| 170/172 | [C₇H₅Br]⁺• | Loss of •CH₂I followed by rearrangement |

| 127 | [I]⁺ | Iodine cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Medium to strong bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: Two or three bands of variable intensity in the 1620-1450 cm⁻¹ region, characteristic of the benzene ring.

C-H Bending: Out-of-plane bending for the 1,4-disubstituted ring is expected as a strong band around 850-800 cm⁻¹.

C-Br and C-I Stretching: These vibrations appear in the fingerprint region at lower wavenumbers. The C-Br stretch is typically found in the 600-500 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, generally around 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic C=C stretching and C-H symmetric stretching vibrations often produce strong Raman signals. The symmetric nature of the para-substituted ring can also lead to distinct and intense Raman bands.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound has been publicly reported, this technique would provide invaluable information if suitable single crystals could be grown.

The analysis would yield exact bond lengths, bond angles, and torsion angles. Of particular interest would be the precise lengths of the C-Br and C-I bonds and the conformation of the ethyl side chain relative to the benzene ring. Furthermore, X-ray crystallography would reveal the intermolecular interactions that govern the crystal packing. Given the presence of two different halogen atoms, this technique could identify potential halogen bonding (e.g., C-I···Br or C-Br···I interactions), a type of non-covalent interaction that is significant in crystal engineering. researchgate.netacs.org

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

Column Chromatography: This is the primary technique for purifying the compound on a preparative scale. Given its expected moderate polarity, silica (B1680970) gel is a suitable stationary phase. Elution would be carried out using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the compound.

High-Performance Liquid Chromatography (HPLC): For analytical separation and purity checks, reverse-phase HPLC is the method of choice. A C18 (octadecylsilyl) column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. sigmaaldrich.compharmaguideline.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.compharmaguideline.com

Gas Chromatography (GC): As this compound is expected to be sufficiently volatile and thermally stable, GC is an excellent technique for its analysis. nih.gov Separation is achieved on a capillary column (e.g., with a phenyl or methyl polysiloxane stationary phase) based on the compound's boiling point and interactions with the column. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. nih.gov

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment

Beyond primary characterization, advanced analytical methods are employed to monitor the synthesis of this compound and to assess its purity with high accuracy.

Reaction Monitoring: The synthesis of this compound, for instance, from 2-(4-bromophenyl)ethanol (B1265510), can be monitored in real-time using in-situ spectroscopic techniques like ReactIR (FTIR) or process NMR. These methods can track the disappearance of the reactant's characteristic signals (e.g., the O-H stretch in IR) and the appearance of the product's signals, allowing for precise determination of reaction completion and kinetics. The iodination of an alcohol can also be monitored by quenching aliquots of the reaction mixture and titrating the remaining iodine. youtube.com

Purity Assessment by Quantitative NMR (qNMR): qNMR is an absolute method for determining the purity of a compound without the need for a specific reference standard of the same compound. acs.orgemerypharma.comacs.org By adding a known amount of a certified internal standard to a precisely weighed sample of this compound, the purity can be calculated by comparing the integral of a unique signal from the analyte to the integral of a signal from the standard. acs.orgkoreascience.kr

Purity by HRMS: High-resolution mass spectrometry can be used to detect and identify trace impurities, even those with the same nominal mass as the main compound, by differentiating them based on their exact mass and elemental formula. longdom.orgrsc.org

Theoretical and Computational Investigations of 1 Bromo 4 2 Iodoethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 1-Bromo-4-(2-iodoethyl)benzene. These methods can provide detailed insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.

Molecular Orbitals and Electron Distribution: The electronic properties are largely defined by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be predominantly localized on the π-system of the benzene (B151609) ring, with some contribution from the p-orbitals of the halogen atoms. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and spectroscopic properties.

Bonding Analysis: The C-Br and C-I bonds are of particular interest. Due to the differing electronegativity and polarizability of bromine and iodine, these bonds will have distinct characteristics. The C-I bond is longer and weaker than the C-Br bond, making the iodine atom a better leaving group in nucleophilic substitution reactions. Natural Bond Orbital (NBO) analysis could be used to quantify the charge distribution, revealing the partial positive charge on the carbon atoms bonded to the halogens and the partial negative charges on the halogens themselves.

Computed Molecular Properties: Various molecular descriptors for this compound have been computed and are available in public databases. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrI |

| Molecular Weight | 310.96 g/mol |

| IUPAC Name | This compound |

| InChI Key | HPDBQVCZDFTUOI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCI)Br |

| CAS Number | 85356-68-9 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible 2-iodoethyl side chain introduces conformational complexity to the molecule.

Conformational Analysis: The key degree of freedom is the torsion angle around the C(aromatic)-C(ethyl) and C(ethyl)-C(ethyl) bonds. Quantum chemical calculations can map the potential energy surface by systematically rotating these bonds. This analysis would likely reveal several low-energy conformers. For instance, studies on similar structures, such as 1-bromomethyl-2-iodobenzene, show a preference for an almost perpendicular arrangement of the side chain relative to the aromatic ring. researchgate.net It is probable that the most stable conformer of this compound balances steric hindrance and subtle electronic interactions.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the likely sites of reaction and the selectivity of various chemical transformations.

Reactivity of the Side Chain: The 2-iodoethyl group is a primary site for nucleophilic substitution (SN2) reactions. The iodine atom is an excellent leaving group. Computational models can calculate the activation energies for the reaction of various nucleophiles at the terminal carbon, confirming the high reactivity of this site.

Reactivity of the Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing group, while the ethyl group is an activating and ortho-, para-directing group. Since they are para to each other, they direct incoming electrophiles to the four equivalent positions ortho to each substituent. DFT calculations of the energies of the sigma-complex intermediates for electrophilic attack at each unique carbon on the ring can quantify this directing effect. Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would visually identify the electron-rich (nucleophilic) regions of the π-system, which are the most likely sites for electrophilic attack.

Intermolecular Interactions and Crystal Packing Simulations

In the solid state, the arrangement of molecules is dictated by a subtle balance of intermolecular forces. For this compound, halogen bonding is expected to be a significant interaction.